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Compound of Interest

Compound Name: 2-Isopropyl-4-methoxyaniline

Cat. No.: B048298

For Research, Scientific, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a
plausible synthetic route for 2-Isopropyl-4-methoxyaniline (CAS No. 114650-46-3). Due to
the limited availability of published experimental data, this document primarily presents
predicted spectroscopic values derived from computational analyses and established principles
of organic chemistry. These predictions offer a robust framework for the characterization and
synthesis of this compound.

Physicochemical Properties

Property Value

Molecular Formula C10H1sNO

Molecular Weight 165.23 g/mol

IUPAC Name 2-Isopropyl-4-methoxyaniline
CAS Number 114650-46-3

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-lsopropyl-4-methoxyaniline. These values are
based on computational modeling and analysis of similar molecular structures.[1]
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Predicted 'H and **C NMR Data[1]

Solvent: CDCIs (assumed) Frequency: 400 MHz for *H NMR, 100 MHz for 13C NMR (assumed)

Predicted *H Predicted *C

Atom Assignment Chemical Shift Multiplicity Chemical Shift
(ppm) (ppm)
Aromatic C1-NH:z - - ~140.0
Aromatic C2-
CH(CHs)2 - - ~135.0
Aromatic C3-H ~6.7 Doublet ~115.0
Aromatic C4-OCHs - - ~152.0
Aromatic C5-H ~6.6 Doublet of Doublets ~113.0
Aromatic C6-H ~6.8 Doublet ~117.0
-OCHs ~3.75 Singlet ~55.5
-CH(CHs)2 ~3.3 Septet ~27.0
-CH(CHs)2 ~1.2 Doublet ~22.5

Predicted Wavenumber

Functional Group Vibration Mode

(cm™)
Primary Amine (-NH-2) N-H Stretch 3350-3500 (two bands)
Primary Amine (-NHz) N-H Bend ~1600
Aromatic Ring C-H Stretch >3000
Isopropyl & Methoxy C-H Stretch <3000
Aromatic Ring C=C Stretch 1500-1620
Aryl-alkyl Ether C-O Stretch Strong band, region not

specified
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Predicted High-Resolution Mass Spectrometry (HRMS)

and MSIMS Fragmentationf1]

Parameter Predicted Value
Monoisotopic Mass 165.115364 Da
Parent lon [M+H]* m/z 166

Predicted Major Fragment lons from [M+H]*:

Proposed Structure of

Predicted Fragment (m/z) Neutral Loss
Fragment
151 -CHs (15 Da) [M+H - CHs]*+
136 -CH20 (30 Da) [M+H - CH20]*
123 -CsH7 (43 Da) Protonated 4-methoxyaniline
Fragment from m/z 123 losing
108 -C3Hy7, -«CHs (58 Da total)

a methyl radical

Experimental Protocols

While specific experimental data for 2-Isopropyl-4-methoxyaniline is not widely published, a
plausible synthetic route involves a multi-step process starting from 2-isopropylphenol.[1] The
characterization would follow standard spectroscopic techniques.

Synthesis of 2-Isopropyl-4-methoxyaniline

This proposed synthesis involves three main steps: nitration of the starting material,
methylation of the hydroxyl group, and subsequent reduction of the nitro group to form the final
aniline product.[1]

Caption: Proposed synthetic pathway for 2-Isopropyl-4-methoxyaniline.

Step 1: Nitration of 2-Isopropylphenol
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o Cool a mixture of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane) in an ice
bath.

e Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining
a low temperature.

» After the addition is complete, allow the reaction to stir until completion, monitored by Thin
Layer Chromatography (TLC).

e Work up the reaction by quenching with water and extracting the product with an organic
solvent.

 Purify the resulting 2-isopropyl-4-nitrophenol by column chromatography.

Step 2: Methylation of 2-Isopropyl-4-nitrophenol

o Dissolve 2-isopropyl-4-nitrophenol in a polar aprotic solvent such as acetone or acetonitrile.
e Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).

» Heat the mixture to reflux and monitor the reaction by TLC.

» After completion, filter the solid and evaporate the solvent.

» Purify the crude l-isopropyl-2-methoxy-4-nitrobenzene by recrystallization or column
chromatography.

Step 3: Reduction of 1-Isopropyl-2-methoxy-4-nitrobenzene
» Dissolve the nitro compound in a solvent like ethanol or ethyl acetate.

o Perform the reduction, for instance, by adding iron powder and hydrochloric acid and heating
the mixture.[1]

 Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C)
catalyst can be employed.

» Upon completion, neutralize the reaction mixture and extract the product.
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 Purify the final product, 2-Isopropyl-4-methoxyaniline, by vacuum distillation or column
chromatography.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data
after the synthesis and purification of the target compound.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of
deuterated chloroform (CDCls).

Transfer the solution to an NMR tube.

Acquire *H and 3C NMR spectra using a standard NMR spectrometer.

Process the data to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

For a liquid sample, place a drop between two potassium bromide (KBr) plates to create a
thin film.

For a solid sample, mix a small amount with KBr powder and press into a pellet.

Obtain the infrared spectrum using an FTIR spectrometer.

Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry:
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

« Introduce the solution into a high-resolution mass spectrometer, for example, using an
electrospray ionization (ESI) source.
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e Acquire the mass spectrum to determine the accurate mass of the molecular ion.

e If required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain
fragmentation data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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